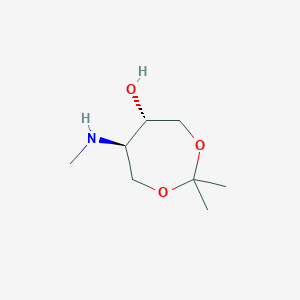

![molecular formula C18H14F3N3O2S B2946493 8-methoxy-2-(4-methylphenyl)-2-(trifluoromethyl)-3H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one CAS No. 301331-96-4](/img/structure/B2946493.png)

8-methoxy-2-(4-methylphenyl)-2-(trifluoromethyl)-3H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-methoxy-2-(4-methylphenyl)-2-(trifluoromethyl)-3H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one is a useful research compound. Its molecular formula is C18H14F3N3O2S and its molecular weight is 393.38. The purity is usually 95%.

BenchChem offers high-quality 8-methoxy-2-(4-methylphenyl)-2-(trifluoromethyl)-3H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-methoxy-2-(4-methylphenyl)-2-(trifluoromethyl)-3H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

This compound and its derivatives have been explored for their potential in various scientific research applications, particularly in the synthesis of new chemicals and their biological activities. For instance, the parent compound, through specific reactions, has led to the creation of derivatives with antibacterial activity. This highlights its utility in the development of new antibacterial agents (S. Vartale et al., 2008). Furthermore, derivatives of this compound have been synthesized and evaluated for their antimicrobial activities, suggesting its potential in combating microbial infections (H. Bektaş et al., 2007).

Antiproliferative and DNA Binding Capabilities

New derivatives have been investigated for their antiproliferative effects against cancer cells, with certain compounds showing promising activity. This research opens up possibilities for the development of novel anticancer therapies. Additionally, the interaction of these compounds with DNA, particularly through groove-binding, has been explored, further underscoring their potential in therapeutic applications (A. Lauria et al., 2014).

Corrosion Inhibition

Apart from their biological applications, derivatives of this chemical have been synthesized and shown to inhibit corrosion of steel in acidic environments. This suggests their utility in industrial applications, particularly in the protection of metals from corrosion, thereby extending the lifespan of metal structures and components (Zhiyong Hu et al., 2016).

Anticonvulsant Potential

The compound's derivatives have also been designed, synthesized, and tested for their anticonvulsant activity, with certain derivatives showing significant promise. This indicates the compound's potential role in the development of new treatments for epilepsy and related disorders (Jannat Ul Firdaus et al., 2018).

Mecanismo De Acción

Target of Action

The primary target of CCG-22339 is the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and survival . In particular, it is involved in the regulation of the serum response factor (SRF) and its coactivator and oncogene, megakaryoblastic leukemia 1 (MKL1) .

Mode of Action

CCG-22339 acts downstream of Rho, blocking SRE.L-driven transcription stimulated by Gα 12 Q231L, Gα 13 Q226L, RhoA-G14V, and RhoC-G14V . It inhibits transcription activated by MKL1, suggesting a mechanism targeting MKL/SRF-dependent transcriptional activation .

Biochemical Pathways

CCG-22339 affects the Rho/SRF pathway, which is involved in several in vitro cancer cell functional assays . It inhibits lysophosphatidic acid–induced DNA synthesis in PC-3 prostate cancer cells . It also inhibits the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations .

Pharmacokinetics

Its potent activity in various in vitro assays suggests that it has sufficient bioavailability to exert its effects on target cells .

Result of Action

CCG-22339 displays activity in several in vitro cancer cell functional assays . It potently inhibits lysophosphatidic acid–induced DNA synthesis in PC-3 prostate cancer cells . It also selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell line (A375M2) compared with the parental cell line (A375) .

Action Environment

Given its potent activity in various in vitro assays, it can be inferred that it is stable under physiological conditions .

Propiedades

IUPAC Name |

8-methoxy-2-(4-methylphenyl)-2-(trifluoromethyl)-3H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O2S/c1-10-3-5-11(6-4-10)17(18(19,20)21)22-15(25)24-13-8-7-12(26-2)9-14(13)27-16(24)23-17/h3-9H,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIEBVYWZYGYIFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(NC(=O)N3C4=C(C=C(C=C4)OC)SC3=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-methoxy-2-(4-methylphenyl)-2-(trifluoromethyl)-3H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(benzylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2946411.png)

![N-(4-acetylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2946412.png)

![2-[(3,4-dichlorophenyl)methylsulfanyl]-N,N-dimethyl-6-(phenylsulfanylmethyl)pyrimidin-4-amine](/img/structure/B2946416.png)

![2-ethoxy-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2946417.png)

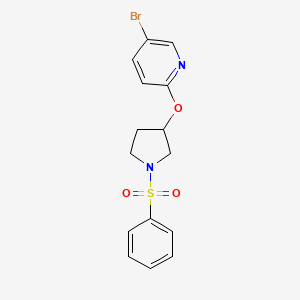

![4-[[1-[(E)-2-Phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]morpholine](/img/structure/B2946422.png)

![(1,3-dimethyl-1H-pyrazol-5-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2946424.png)

![7-[3-(1,3-Benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione](/img/structure/B2946426.png)

![tert-butyl N-[2-(3-hydroxycyclobutyl)ethyl]carbamate](/img/structure/B2946429.png)

![2-[3-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)azetidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2946431.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2946432.png)

![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-4-methyl-1,3-thiazole](/img/structure/B2946433.png)